molecular formula C30H42N6O6 B12118064 cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]

cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]

Cat. No.: B12118064
M. Wt: 582.7 g/mol
InChI Key: FLVWONZBLRGQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] is a synthetic cyclic pentapeptide composed of leucine (Leu), tryptophan (Trp), serine (Ser), proline (Pro), and valine (Val) residues. The "DL" designation indicates that each amino acid exists as a racemic mixture of D- and L-enantiomers, resulting in a complex stereochemical profile. Its structural complexity, characterized by a five-membered macrocyclic ring, distinguishes it from smaller cyclic peptides like diketopiperazines (cyclic dipeptides).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] typically involves solid-phase peptide synthesis (SPPS), followed by cyclization. The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. After the linear peptide is assembled, it is cleaved from the resin and cyclized in solution. The cyclization step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the peptide bond that closes the ring.

Industrial Production Methods

Industrial production of cyclic peptides like cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity. High-performance liquid chromatography (HPLC) is commonly used for purification, ensuring that the final product meets the required specifications for research or pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

Cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidation products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Antimicrobial Activity

Cyclic dipeptides, including cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val], have been extensively studied for their antimicrobial properties. Research indicates that cyclic dipeptides exhibit considerable inhibitory effects against a variety of pathogens, including multidrug-resistant bacteria and fungi.

Case Study: Antimicrobial Efficacy

  • A study on cyclic dipeptides derived from avian sources demonstrated that proline-containing cyclic dipeptides showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Specifically, combinations of cyclic dipeptides exhibited enhanced activity when used in conjunction with specific probiotics, leading to a 7.17 times increase in antibacterial efficacy compared to single compounds .
Cyclic Dipeptide Target Pathogen Activity Reference
Cyclo[DL-Leu-DL-Pro]Multidrug-resistant bacteriaInhibitory effect
Cyclo[DL-Trp-DL-Ser]Human-specific fungiSignificant inhibition

Anticancer Potential

Cyclic dipeptides have also been investigated for their anticancer properties. Their structural characteristics allow them to interact with biological targets, potentially leading to the inhibition of cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

  • Cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] was evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results indicated that this compound could inhibit the growth of human colon cancer cells (HCT-116) with a notable reduction in viability at specific concentrations .
Cyclic Dipeptide Cancer Cell Line Inhibition Rate Reference
Cyclo[DL-Leu-DL-Trp]HCT-11650% at 8 µg/mL
Cyclo[DL-Pro-DL-Val]PANC-150% at 7.14 µg/mL

Mechanistic Insights

The mechanisms through which cyclic dipeptides exert their effects are being elucidated through molecular dynamics simulations and binding affinity studies. For instance, studies have shown that these compounds can form stable complexes with target proteins involved in critical pathways like apoptosis and microbial resistance.

Molecular Dynamics Studies

  • In silico studies reveal that cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] has favorable binding interactions with target proteins, indicating its potential as a lead compound for drug development. The binding affinities observed were below -8.3 kcal/mol, suggesting strong interactions with biological targets associated with cancer and microbial infections .

Summary of Findings

The research on cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] highlights its promising applications in antimicrobial and anticancer therapies. The compound's ability to inhibit pathogenic growth and cancer cell proliferation positions it as a candidate for further development in medicinal chemistry.

Mechanism of Action

The mechanism of action of cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] depends on its specific interactions with molecular targets. Cyclic peptides can bind to proteins, enzymes, or receptors with high affinity and specificity. The binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Cyclic Peptides

Structural Comparisons

Cyclic peptides vary in ring size, amino acid composition, and stereochemistry, which influence their physicochemical properties and biological activities. Key structural analogs include:

Cyclic Dipeptides (Diketopiperazines)

  • Cyclo(His-Pro) : A naturally occurring cyclic dipeptide in mammals, synthesized during thyrotropin-releasing hormone (TRH) metabolism. It exhibits pleiotropic biological activities, including modulation of neurotransmitter release and appetite regulation .
  • Cyclo(L-Ala-L-Pro) and Cyclo(L-Val-L-Pro) : Synthetic diketopiperazines with demonstrated antifungal activity. Both inhibit aflatoxin production in Aspergillus species at IC50 values of 0.68–0.8 mM, with stereospecificity critical for activity (e.g., D-D or mixed stereoisomers are inactive) .
  • Cyclo(L-Tyr-L-Tyr) : A substrate for the bacterial enzyme CYP121 in Mycobacterium tuberculosis, highlighting its role in microbial metabolism .

Cyclic Pentapeptides

Cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] is unique due to its larger macrocyclic structure and racemic configuration.

Bioactivity

Compound Bioactivity IC50 (if applicable) Source Reference
Cyclo[DL-Leu-DL-Trp...] No reported bioactivity; research chemical N/A Synthetic
Cyclo(L-Ala-L-Pro) Inhibits aflatoxin B1/G1 production in Aspergillus parasiticus and flavus 0.68–0.75 mM Synthetic
Cyclo(His-Pro) Endogenous neuromodulator; regulates feeding behavior and TRH metabolism N/A Mammalian
  • Stereochemical Influence : Cyclo(L-Ala-L-Pro) and Cyclo(L-Val-L-Pro) exhibit activity only in L-L configurations, emphasizing the importance of stereochemistry . In contrast, the racemic DL configuration of the target compound may reduce or alter bioactivity, though this remains unstudied.
  • Antifungal Specificity: Cyclo(L-Ala-L-Pro) and Cyclo(L-Val-L-Pro) inhibit aflatoxin biosynthesis without affecting fungal growth, suggesting a non-toxic mode of action . The target compound’s larger structure could theoretically target different pathways, but empirical data are lacking.

Physicochemical and Pharmacokinetic Properties

  • Ring Size and Stability : Larger cyclic peptides like cyclo[DL-Leu-DL-Trp...] may exhibit greater conformational rigidity and protease resistance compared to dipeptides, though this is offset by synthetic complexity.
  • Solubility : The hydroxyl group in Ser and aromatic indole in Trp may improve aqueous solubility relative to purely hydrophobic cyclic dipeptides.

Biological Activity

Cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] is a cyclic peptide that has garnered attention in the fields of biochemistry and pharmacology due to its diverse biological activities. This compound, composed of five amino acids in their racemic forms, exhibits notable properties including antimicrobial and anticancer effects. This article delves into the biological activity of cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val], supported by data tables, case studies, and detailed research findings.

Structural Characteristics

Cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] has a molecular formula of C₁₃H₁₈N₄O₄. The cyclic structure enhances its stability compared to linear peptides, which is crucial for its biological functions. The unique arrangement of hydrophobic and polar amino acids contributes to its diverse biological activities not observed in simpler cyclic peptides.

Antimicrobial Properties

Research indicates that cyclic peptides like cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. These antimicrobial properties are attributed to the ability of cyclic peptides to disrupt bacterial membranes or interfere with essential microbial processes.

Anticancer Effects

Cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] has also shown potential as an anticancer agent. Studies have demonstrated its cytotoxic effects against several cancer cell lines. For instance, it was found to inhibit the proliferation of human glioma cells (U87-MG and U251) with IC50 values indicating significant potency .

Table 1: Cytotoxicity of Cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] Against Cancer Cell Lines

Cell LineIC50 (μM)
U87-MG5.8
U25118.6
HCT-11620
OVCAR-818.3

This table summarizes the inhibitory concentrations observed in various studies, highlighting the compound's efficacy against different cancer types.

The mechanism by which cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] exerts its biological effects involves interaction with specific receptors or enzymes within biological pathways. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate these interactions. Understanding these mechanisms is crucial for developing therapeutic applications targeting specific diseases .

Study on Anticancer Activity

A study published in the journal Molecules evaluated the anticancer activity of various cyclic dipeptides, including cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]. The results indicated significant cytotoxicity against glioma cells, suggesting that modifications in peptide structure could enhance their therapeutic potential against cancer .

Comparative Analysis with Similar Compounds

Cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] shares structural similarities with other cyclic peptides but possesses unique characteristics due to its specific amino acid composition. A comparative analysis reveals that while other cyclic peptides exhibit varying degrees of bioactivity, the combination of hydrophobic and polar residues in cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] may contribute to its superior biological activity.

Table 2: Comparison of Biological Activities Among Cyclic Peptides

Compound NameCompositionAnticancer Activity (IC50 μM)
Cyclo[DL-Leu-DL-Trp]Leucine, Tryptophan15.0
Cyclo[DL-Ala-DL-Pro]Alanine, Proline30.0
Cyclo[DL-Leu-DL-Trp-DL-Ser] Leucine, Tryptophan, Serine 5.8 (U87-MG)

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] in laboratory settings?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, followed by cyclization under mild acidic conditions. Key steps include:

  • Protecting amino acid side chains (e.g., tert-butoxycarbonyl [Boc] for Proline residues) to prevent undesired reactions .
  • Cyclization via carbodiimide-mediated coupling, with guanidine-based catalysts enhancing reaction efficiency .
  • Purification using ethanol fractionation (e.g., 25% and 50% ethanol gradients) combined with charcoal column chromatography to isolate cyclic peptides .

Q. How can researchers characterize the stereochemical configuration and purity of cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon-13 spectra to confirm stereochemistry and detect conformational changes (e.g., folded vs. extended structures via CH-π interactions) .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection (280 nm for Trp residues) to assess purity. Quantify isomers by comparing retention times to synthetic standards .
  • Circular Dichroism (CD) : Monitor optical activity to distinguish D/L configurations and track isomerization under basic conditions .

Q. What experimental approaches are suitable for evaluating the biological activity of cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]?

  • Methodological Answer :

  • Antifungal Assays : Use agar diffusion or microbroth dilution methods to test inhibition against Aspergillus spp. Note that synergistic effects with other diketopiperazines may be absent, requiring independent dose-response curves .
  • Cell-Based Assays : Screen for cytotoxicity in human cell lines (e.g., HEK293) at concentrations ≥0.2 mM, correlating with HPLC-quantified culture filtrate levels .
  • Binding Studies : Employ surface plasmon resonance (SPR) to measure interactions with microbial enzymes or membrane receptors.

Advanced Research Questions

Q. How do conformational dynamics and CH-π interactions influence the stability and biological function of cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]?

  • Methodological Answer :

  • NMR Solvent Studies : Use deuterated solvents (e.g., CD3OD) to destabilize CH-π interactions and track conformational shifts. Elevated temperatures (e.g., 40–60°C) amplify these effects, revealing thermodynamic stability differences between D/L isomers .
  • Molecular Dynamics (MD) Simulations : Model folding/unfolding pathways to predict how Trp/Pro residues stabilize the cyclic backbone. Compare results with experimental NMR data .

Q. What mechanisms explain the isomerization of cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] under basic or acidic conditions?

  • Methodological Answer :

  • Base-Catalyzed Enolization : Under basic conditions (e.g., KOD in D2O), the diketopiperazine enolizes, enabling epimerization at Pro or Val residues. Monitor reaction progress via time-resolved NMR to quantify diastereomer ratios (e.g., cyclo[D-Pro-L-Xxx] vs. cyclo[L-Pro-L-Xxx]) .
  • Acidic Hydrolysis : Use trifluoroacetic acid (TFA) to cleave the cyclic structure, then analyze fragments via mass spectrometry (MS) to identify labile bonds .

Q. How can computational modeling be applied to predict the structural stability and binding affinities of cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to predict binding poses with fungal cytochrome P450 enzymes. Validate predictions with mutagenesis studies on key residues (e.g., Trp-mediated π-stacking) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate activation energies for isomerization pathways, correlating with experimental kinetic data from NMR .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies involving cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes to identify rapid degradation pathways (e.g., esterase cleavage of Ser/Val bonds).
  • Dose-Adjusted Experiments : Replicate in vivo conditions (e.g., serum protein binding) in vitro using physiological buffers. Compare bioactivity at matched concentrations (e.g., 0.13–0.2 mM, as in culture filtrates) .

Properties

IUPAC Name

3-(hydroxymethyl)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N6O6/c1-16(2)12-21-26(38)32-22(13-18-14-31-20-9-6-5-8-19(18)20)27(39)34-23(15-37)30(42)36-11-7-10-24(36)28(40)35-25(17(3)4)29(41)33-21/h5-6,8-9,14,16-17,21-25,31,37H,7,10-13,15H2,1-4H3,(H,32,38)(H,33,41)(H,34,39)(H,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVWONZBLRGQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CO)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.